Methyl demeton

描述

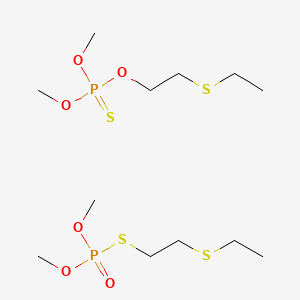

Methyl demeton, also known as Demeton-S-methyl, is an organic compound with the molecular formula C₆H₁₅O₃PS₂. It is an organophosphorus compound that has been used as an insecticide and acaricide. This compound is known for its effectiveness against plant-sucking arthropod pests, such as aphids, mites, and whiteflies .

准备方法

Methyl demeton can be synthesized through several synthetic routes. One common method involves the reaction of O,O-dimethyl phosphorochloridothioate with 2-ethylthioethanol under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

化学反应分析

Hydrolysis

Demeton-S-methyl is subject to hydrolysis, especially in alkaline conditions . It is less stable than its predecessor, demeton, and readily soluble in water . Studies indicate that at 70°C, 50% hydrolysis occurs in 1.25 hours at pH 9 and 4.9 hours at pH 3 . Hydrolysis leads to the formation of dimethyl phosphate .

Oxidation

Animal experiments reveal that Demeton-S-methyl is largely converted to demeton-S-methyl sulfoxide through the addition of an oxygen group to the sulfur in the side chain . This sulfoxide can undergo further metabolism, adding another oxygen group to create demeton-S-methyl sulfone .

Reactivity

Demeton-S-methyl can react with strong oxidizers, alkalis, and water . When heated to decomposition, it emits highly toxic fumes of phosphorus oxides and sulfur oxides . Organothiophosphates like Demeton-S-methyl are susceptible to forming highly toxic and flammable phosphine gas in the presence of strong reducing agents like hydrides. Partial oxidation by oxidizing agents may result in the release of toxic phosphorus oxides .

Isomerization

Demeton-S-methyl is related to demeton, and the thiono compound is readily converted to the thiol form . The rearrangement, especially in polar solvents, occurs faster for demeton-methyl than for demeton .

The time required for a 10% rearrangement in vitro is shown in the table below :

| Compound | Temperature (°C) | Days Required for P=S to P Conversion |

|---|---|---|

| Demeton-S-methyl | 20 | 104 |

| 30 | 26 | |

| 40 | 8 | |

| Demeton | 20 | 460 |

| 30 | 320 | |

| 40 | 91 |

Metabolism

Following the administration of Demeton-S-methyl, comprehensive metabolism occurs . Key metabolic pathways include:

-

Oxidation: The side chain is oxidized, leading to the formation of the corresponding sulfoxide and sulfone .

-

O-Demethylation: Results in O-demethyl-methyl-S-demeton and its corresponding sulfoxide and sulfone .

-

Cleavage: Cleavage of the O-methylphosphoric ester group, followed by methylation and sulfoxidation, yields methyl sulfinyl-2-ethyl sulfinyl ethane and methyl sulfinyl-2-ethyl sulfonyl ethane .

Mutagenicity

The results of mutagenicity assays are shown in the table below :

| Test System | Test Object | Concentration of Demeton-S-Methyl | Purity | Results |

|---|---|---|---|---|

| DNA damage (pol A test; with and without activation) | E. coli | 0.65-10 mg/plate | 93% | Negative |

| Forward mutation (with and without activation) | Mouse lymphoma | 50-500 ug/ml | 94% | Positive |

| Sister chromatid exchange | Chinese hamster bone marrow | 5-20 mg/kg | 94% | Negative |

科学研究应用

Chemical Properties and Mechanism of Action

Methyl demeton acts by inhibiting acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system in insects. This inhibition leads to the accumulation of acetylcholine, resulting in continuous stimulation of the nervous system, which ultimately causes paralysis and death of the pest. The compound is particularly effective against aphids, mites, and whiteflies on a range of crops including fruits, vegetables, potatoes, and hops .

Agricultural Applications

This compound is predominantly employed in agricultural settings for pest control. The following table summarizes its primary applications:

| Crop Type | Pests Controlled | Application Method |

|---|---|---|

| Fruits | Aphids, whiteflies | Air-blast sprayers |

| Vegetables | Mites | Tractor-mounted sprayers |

| Potatoes | Aphids | Foliar sprays |

| Hops | Various pests | Ground application |

Field Studies

A notable field study assessed the health implications following the application of methyl-S-demeton. The study involved sprayers and bystanders who experienced occupational or accidental exposure during cotton spraying. Results indicated a significant reduction in serum cholinesterase activity among exposed individuals, correlating with symptoms such as drowsiness and abdominal pain .

Toxicological Studies

Research has shown that this compound poses various health risks due to its neurotoxic properties. Key findings from toxicological studies include:

- Acute Toxicity : In laboratory settings, exposure to high doses resulted in severe neurological symptoms in test animals .

- Chronic Effects : Long-term exposure studies indicated a reduction in red blood cell acetylcholinesterase activity, which is critical for assessing potential chronic health effects .

- Genotoxicity : Although some studies suggest positive genotoxic effects, these were not reflected in carcinogenicity assessments, indicating a complex relationship between exposure levels and health outcomes .

Environmental Impact

The environmental fate of this compound has been studied extensively. It is known to hydrolyze rapidly under alkaline conditions but more slowly under neutral or acidic conditions. This property affects its persistence in the environment and potential ecological impacts .

Biodegradation Studies

Research on biodegradation has demonstrated that this compound can be broken down in various soil types. This degradation process is crucial for understanding its environmental impact and persistence .

Case Studies

Several case studies highlight the practical applications and implications of using this compound:

- Cotton Farming : A study conducted on cotton farms revealed that proper application techniques significantly reduced pest populations while minimizing health risks to workers when safety protocols were followed.

- Vegetable Production : In vegetable production systems, this compound was applied effectively against aphid infestations, resulting in improved crop yields without significant adverse effects on beneficial insect populations when used judiciously .

作用机制

Methyl demeton exerts its effects by inhibiting the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine in the nervous system. By inhibiting acetylcholinesterase, this compound causes an accumulation of acetylcholine, leading to continuous stimulation of nerve cells. This results in impaired neurotransmission, muscle function, and can ultimately lead to suffocation and death in pests .

相似化合物的比较

Methyl demeton is similar to other organophosphorus compounds such as:

Demeton-O-methyl: Another isomer of demeton, which has similar insecticidal properties but differs in its molecular structure.

Oxydemeton-methyl: An oxidation product of this compound, which also acts as an insecticide.

Parathion: A widely used organophosphorus insecticide with a similar mechanism of action but higher toxicity to humans.

This compound is unique due to its specific molecular structure, which provides a balance between effectiveness against pests and lower toxicity to humans compared to some other organophosphorus compounds .

生物活性

Methyl demeton, also known as demeton-S-methyl, is an organophosphate compound primarily used as a pesticide. Its biological activity is largely characterized by its role as a potent inhibitor of acetylcholinesterase (AChE), leading to cholinergic toxicity. This article reviews the biological effects of this compound, focusing on its mechanism of action, toxicological profiles, and relevant case studies.

This compound acts as a direct cholinesterase inhibitor , which means it interferes with the enzyme responsible for breaking down acetylcholine in the nervous system. The inhibition of AChE results in the accumulation of acetylcholine at synaptic junctions, leading to overstimulation of cholinergic receptors. This mechanism is responsible for the clinical symptoms observed in cases of poisoning, which include:

- Drowsiness

- Vomiting

- Salivation

- Neuromuscular dysfunction

The compound's potency can be quantified through its inhibition constants (IC50 values), which indicate the concentration required to inhibit 50% of enzyme activity. For this compound, the IC50 values vary among different species and tissues but generally reflect significant inhibitory effects at low doses.

Toxicological Profiles

The toxicological assessment of this compound has revealed several critical findings:

- Acute Toxicity : Studies demonstrate that acute exposure to this compound can lead to severe cholinergic symptoms. The estimated lethal dose (LD50) varies significantly across species; for example, it is approximately 10 mg/kg in rats and lower in more sensitive species like rabbits.

- Chronic Exposure : Long-term studies have shown that chronic exposure can lead to cumulative effects on AChE activity. In a 21-month study involving NMRI mice, significant reductions in AChE activity were observed at doses as low as 0.25 mg/kg body weight per day .

- Reproductive Toxicity : Research indicates that this compound may adversely affect reproductive outcomes. In a two-generation study on rats, maternal toxicity was associated with reduced litter sizes and pup viability at doses above 0.07 mg/kg bw/day .

- Genotoxicity : this compound has shown mixed results in genotoxicity assays. While some studies reported positive mutagenic effects in bacterial strains (e.g., S. typhimurium), others indicated negative results in mammalian cell lines .

Case Studies

Several case studies illustrate the biological activity and toxicological impact of this compound:

- Case Study 1 : In a reported incident involving agricultural workers exposed to this compound during pesticide application, symptoms included excessive salivation and muscle twitching. Blood tests confirmed significant inhibition of red blood cell AChE activity, correlating with the severity of symptoms .

- Case Study 2 : A laboratory study assessed the effects of chronic low-dose exposure on rat populations over two years. Results indicated a dose-dependent decrease in body weight and food intake alongside marked decreases in AChE activity in both brain and erythrocyte samples .

Data Table: Toxicological Effects of this compound

属性

IUPAC Name |

1-dimethoxyphosphorylsulfanyl-2-ethylsulfanylethane;2-ethylsulfanylethoxy-dimethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H15O3PS2/c1-4-11-5-6-12-10(7,8-2)9-3;1-4-12-6-5-9-10(11,7-2)8-3/h2*4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPNPDRFFWQBXGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCOP(=S)(OC)OC.CCSCCSP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30O6P2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10925932 | |

| Record name | O-[2-(Ethylsulfanyl)ethyl] O,O-dimethyl phosphorothioate--S-[2-(ethylsulfanyl)ethyl] O,O-dimethyl phosphorothioate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10925932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl demeton is an oily colorless to pale yellow liquid with an unpleasant odor. Slightly water soluble., Oily, colorless to pale-yellow liquid with an unpleasant odor. [insecticide] [Note: Technical grade consists of 2 isomers: thiono & thiolo.]; [NIOSH], COLOURLESS-TO-PALE YELLOW OILY LIQUID WITH CHARACTERISTIC ODOUR., Oily, colorless to pale-yellow liquid with an unpleasant odor., Oily, colorless to pale-yellow liquid with an unpleasant odor. [insecticide] [Note: Technical grade consists of 2 isomers: thiono & thiolo.] | |

| Record name | METHYL DEMETON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20638 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl demeton | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/269 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DEMETON-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0862 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL DEMETON | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/705 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl demeton | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0410.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NIOSH, 2023), decomposes, Decomposes | |

| Record name | METHYL DEMETON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20638 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL DEMETON | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/705 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl demeton | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0410.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Slightly soluble (NTP, 1992), Solubility in water, g/100ml at 20 °C: 2.2, 0.03-0.3% | |

| Record name | METHYL DEMETON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20638 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DEMETON-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0862 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methyl demeton | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0410.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.2 at 68 °F (NTP, 1992) - Denser than water; will sink, Relative density (water = 1): 1.2, 1.20 | |

| Record name | METHYL DEMETON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20638 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DEMETON-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0862 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL DEMETON | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/705 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl demeton | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0410.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0.0004 mmHg (NIOSH, 2023), 0.0004 [mmHg], Vapor pressure, Pa at 20 °C: 0.04, 0.0004 mmHg | |

| Record name | METHYL DEMETON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20638 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl demeton | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/269 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DEMETON-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0862 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL DEMETON | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/705 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl demeton | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0410.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

CAS No. |

8022-00-2, 12767-20-3 | |

| Record name | METHYL DEMETON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20638 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Metasystox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=8022-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Demeton-methyl [BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008022002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-[2-(Ethylsulfanyl)ethyl] O,O-dimethyl phosphorothioate--S-[2-(ethylsulfanyl)ethyl] O,O-dimethyl phosphorothioate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10925932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEMETON-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0862 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL DEMETON | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/705 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。